The synthesis of 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide (CAS 1354001-14-1; MW 185.27 g/mol, C₉H₁₉N₃O) relies on stereoselective multi-step protocols. A common approach begins with 1-methylpyrrolidin-3-amine or its derivatives, which undergo reductive amination or nucleophilic displacement to install the acetamide moiety. For example, 1-methyl-2-pyrrolidinone serves as a cost-effective precursor, as detailed in the hydrogenation-driven synthesis of intermediates like (1-methylpyrrolidin-2-ylidene)-acetonitrile [1]. Subsequent catalytic reduction (e.g., using Pt or Pd catalysts) yields the saturated pyrrolidine backbone [1].
Advanced routes leverage N-Boc protection to prevent side reactions during amidation. After coupling 2-(tert-butoxycarbonylamino)acetic acid with (1-methylpyrrolidin-3-yl)methanamine using activating agents like dicyclohexylcarbodiimide (DCC)/hydroxybenzotriazole (HOBt), acidic deprotection (e.g., trifluoroacetic acid) furnishes the target compound [3]. This method achieves yields >75% and purity ≥95%, confirmed by HPLC [8]. Parallel pathways use ethyl chloroformate for mixed anhydride formation, enabling mild amidation at 0–25°C [3].
Key intermediates include:
Table 1: Structural Analogues of 2-Amino-N-methyl-N-(1-methylpyrrolidin-3-ylmethyl)acetamide
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variation |
---|---|---|---|---|
2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)acetamide | 1178794-48-3 | C₈H₁₇N₃O | 171.24 | N-Methyl absence on acetamide |
2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl)acetamide | 66565810 (PubChem) | C₉H₁₉N₃O | 185.27 | N-Ethyl vs. N-Methyl on acetamide |
N-[1-(2-Aminoethyl)pyrrolidin-3-ylmethyl]-N-cyclopropylacetamide | 1353945-48-8 | C₁₂H₂₃N₃O | 225.33 | Cyclopropyl group on acetamide nitrogen |
2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 | C₇H₁₆N₂ | 128.21 | Ethyl substituent on pyrrolidine nitrogen |
Stereocontrol at C3 of the pyrrolidine ring is critical for biological efficacy. Chiral pool strategies utilize enantiopure starting materials like (R)- or (S)-1-methylpyrrolidin-3-amine, derived from resolvation of racemates using diastereomeric salts (e.g., tartrates) [6]. Alternatively, asymmetric hydrogenation of prochiral enamines (e.g., 1-methyl-3-aminomethylenepyrrolidine) with chiral BINAP-Ru catalysts achieves >90% ee [1] [6].
For N-alkylation, reductive amination outperforms direct displacement due to minimized epimerization. Reacting 1-methylpyrrolidin-3-one with methylamine and NaBH₃CN in methanol affords the 3-aminomethyl intermediate without racemization [6]. Subsequent amidation employs 2-Boc-aminoacetyl chloride under Schotten-Baumann conditions (dichloromethane/water, 0°C), preserving stereointegrity [3] [8].
Activation protocols vary:
Replacing the acetamide linker (–NH–C(O)–CH₂–NH₂) with ethers (–O–CH₂–NH₂) alters physicochemical properties and synthetic efficiency. Amide-based routes dominate due to:
However, etherification offers synthetic brevity. For example, Williamson ether synthesis couples 3-(chloromethyl)-1-methylpyrrolidine with 2-aminoethanol under mild conditions (K₂CO₃, DMF, 60°C), avoiding coupling agents [3]. Despite this, ether-linked analogues like 2-((1-methylpyrrolidin-3-yl)methoxy)ethanamine show:
Table 2: Functional Group Impact on Synthesis and Properties
Functional Group | Example Compound | Reaction Yield (%) | Purity (%) | Synthetic Steps | log P (Predicted) |
---|---|---|---|---|---|
Amide (–C(O)NH–) | 2-Amino-N-methyl-N-(1-methylpyrrolidin-3-ylmethyl)acetamide | 78–85 | ≥95 | 3–4 | –0.52 |
Ether (–O–) | 2-((1-Methylpyrrolidin-3-yl)methoxy)ethanamine | 55–65 | 90 | 2 | –1.21 |
Amine (–NH–) | 2-(Aminomethyl)-1-ethylpyrrolidine | 70 | 88 | 2 | 0.31 |
Data confirm amides’ superiority in yield and purity, albeit with longer syntheses. The N-cyclopropylacetamide variant (CAS 1353945-48-8) exemplifies tailored lipophilicity: its cyclopropyl group elevates log P to 1.10, enhancing blood-brain barrier penetration [9]. For N-ethylpyrrolidines (e.g., 2-(Aminomethyl)-1-ethylpyrrolidine, CAS 26116-12-1), direct N-alkylation precedes side-chain modification, but epimerization remains a limitation [10].
All compounds above are strictly for research purposes. For detailed synthesis, consult cited patents and supplier data (e.g., Fluorochem, Chembk) [4] [6] [9].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0